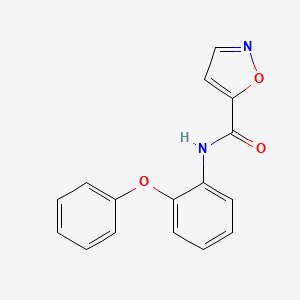

N-(2-phenoxyphenyl)isoxazole-5-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

Isoxazole derivatives, including “N-(2-phenoxyphenyl)isoxazole-5-carboxamide”, can be synthesized through various methods. One such method involves the coupling reaction of aniline derivatives and isoxazole–Carboxylic acid . Another approach involves metal-free synthetic routes to isoxazoles . These methods are often employed due to their eco-friendly nature and the significant biological interests of isoxazoles .Molecular Structure Analysis

The molecular structure of “N-(2-phenoxyphenyl)isoxazole-5-carboxamide” consists of a total of 35 bonds, including 23 non-H bonds, 18 multiple bonds, 4 rotatable bonds, 1 double bond, 17 aromatic bonds, 1 five-membered ring, 2 six-membered rings, and 1 secondary amide .Chemical Reactions Analysis

Isoxazole derivatives, including “N-(2-phenoxyphenyl)isoxazole-5-carboxamide”, have been evaluated for their activities against COX enzymes . The 3,4-dimethoxy substitution on the first phenyl ring and the Cl atom on the other phenyl pushed the 5-methyl-isoxazole ring toward the secondary binding pocket, creating ideal binding interactions with the COX-2 enzyme .Physical And Chemical Properties Analysis

“N-(2-phenoxyphenyl)isoxazole-5-carboxamide” has a molecular weight of 280.283. Further physical and chemical properties can be determined through density functional theory (DFT) analysis .Scientific Research Applications

Mitochondrial Permeability Transition Pore Inhibitors

Isoxazole derivatives have been identified as potent inhibitors of the mitochondrial permeability transition pore (mtPTP), a channel involved in cell death under pathophysiological conditions. These inhibitors show promise as therapeutic agents for diseases caused by mtPTP dysfunction, such as muscular dystrophy. An analogue demonstrated efficacy in a zebrafish model of muscular dystrophy, highlighting the potential of these compounds in treating mitochondrial disorders (Šileikytė et al., 2019).

Anticancer Activity

N-phenyl-5-carboxamidyl isoxazoles have been synthesized and evaluated for their anticancer activity, particularly against colon cancer. These compounds, especially N-(4-chlorophenyl)-5-carboxamidyl isoxazole, showed significant activity against colon tumor cells by potentially inhibiting the JAK3/STAT3 signaling pathways, indicating their promise as chemotherapeutic agents (Shaw et al., 2012).

Inhibition of Carbonic Anhydrase

Isoxazole-containing sulfonamides have been developed as potent inhibitors of carbonic anhydrase II and VII, two human isoforms of the enzyme involved in various physiological functions. These inhibitors have shown excellent activity and hold potential for treating conditions like glaucoma and neuropathic pain (Altug et al., 2017).

Antimicrobial and Analgesic Activities

Novel isoxazole derivatives have been synthesized and tested for their analgesic and antimicrobial activities. Certain compounds in this category demonstrated significant analgesic activity and higher antibacterial and antifungal activity compared to reference drugs, highlighting their potential in developing new therapeutic agents (Sahu et al., 2009).

Herbicidal Activity

Isoxazole derivatives have been explored for their herbicidal activity, showing significant potential in agricultural applications. These compounds, particularly N-benzyl-5-cyclopropyl-isoxazole-4-carboxamides, exhibited strong inhibition against specific weeds, offering a new avenue for developing herbicides with novel modes of action (Sun et al., 2020).

Mechanism of Action

Target of Action

It is known that isoxazole derivatives have a wide range of pharmacological activities , suggesting that they may interact with multiple targets.

Mode of Action

Isoxazole derivatives have been shown to exhibit potent to moderate activities against various cancer cell lines . This suggests that these compounds may interact with cellular targets to inhibit cell proliferation or induce cell death.

Biochemical Pathways

Given the observed anticancer and antioxidant activities of isoxazole derivatives , it can be inferred that these compounds may interfere with pathways related to cell proliferation, apoptosis, and oxidative stress.

Pharmacokinetics

A nano-emulgel strategy has been used to improve the permeability of potent isoxazole-carboxamide derivatives into cancer cells , suggesting that similar strategies could be employed to enhance the bioavailability of N-(2-phenoxyphenyl)isoxazole-5-carboxamide.

Result of Action

N-(2-phenoxyphenyl)isoxazole-5-carboxamide and other isoxazole-carboxamide derivatives have been found to exhibit potent to moderate activities against various cancer cell lines . For instance, one study found that certain isoxazole-carboxamide derivatives showed potent activity against HeLa and Hep3B cancer cell lines . These results suggest that N-(2-phenoxyphenyl)isoxazole-5-carboxamide may exert its effects by inhibiting cell proliferation or inducing cell death in cancer cells.

Action Environment

The action of N-(2-phenoxyphenyl)isoxazole-5-carboxamide can be influenced by various environmental factors. For instance, the effectiveness of anticancer drugs can be affected by factors such as the tumor microenvironment, the presence of drug transporters, and the development of drug resistance . Moreover, the use of a nano-emulgel strategy has been shown to improve the cellular permeability of isoxazole-carboxamide derivatives , suggesting that drug delivery strategies can also influence the action, efficacy, and stability of N-(2-phenoxyphenyl)isoxazole-5-carboxamide.

Safety and Hazards

Future Directions

The future directions for “N-(2-phenoxyphenyl)isoxazole-5-carboxamide” and similar compounds involve further exploration of their potential applications. For instance, these compounds have shown promising results as COX inhibitors and antimicrobial agents . Additionally, they have been evaluated for their anticancer properties, with some compounds showing potent activities against various cancer cell lines . The use of nanotechnology to improve the effectiveness of these compounds is also a promising area of research .

properties

IUPAC Name |

N-(2-phenoxyphenyl)-1,2-oxazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2O3/c19-16(15-10-11-17-21-15)18-13-8-4-5-9-14(13)20-12-6-2-1-3-7-12/h1-11H,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSBLUXHPKXZLNY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=CC=C2NC(=O)C3=CC=NO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-chlorophenyl)-2-{[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}acetamide](/img/structure/B2761764.png)

![6-[4-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidine-1-carbonyl]-2-methylpyridazin-3-one](/img/structure/B2761767.png)

![2-(5-methylisoxazol-3-yl)-3-(4-(methylthio)phenyl)hexahydro-1H-pyrrolo[1,2-c]imidazol-1-one](/img/structure/B2761770.png)

![N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(4-ethylphenyl)acetamide](/img/structure/B2761772.png)

![4-(4-methoxybenzyl)-5-{1-[(3-methoxyphenyl)acetyl]piperidin-4-yl}-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2761773.png)

![6-Hexyl-7-hydroxy-3-[5-(4-nitro-phenyl)-[1,3,4]oxadiazol-2-yl]-chromen-2-one](/img/structure/B2761780.png)

![N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]-2-chlorobenzamide](/img/structure/B2761781.png)